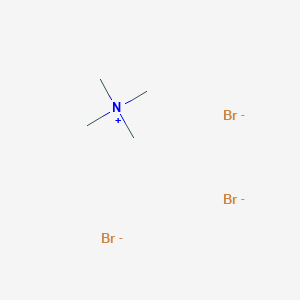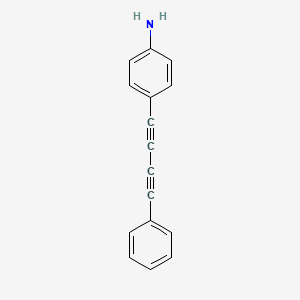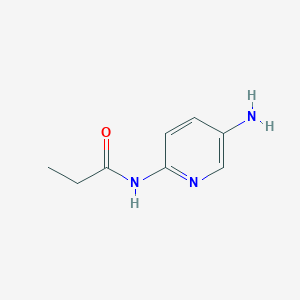
N-(5-Aminopyridin-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Aminopyridin-2-yl)propionamide is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the pyridine ring and a propionamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopyridin-2-yl)propionamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with propionyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Aminopyridin-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N-(5-Aminopyridin-2-yl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(5-Aminopyridin-2-yl)propionamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Aminopyridin-2-yl)acetamide
- N-(5-Aminopyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Aminopyridin-2-yl)-N-methyl-propionamide
Uniqueness
N-(5-Aminopyridin-2-yl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N-(5-aminopyridin-2-yl)propanamide |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
GVAQGDPSMNBOMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



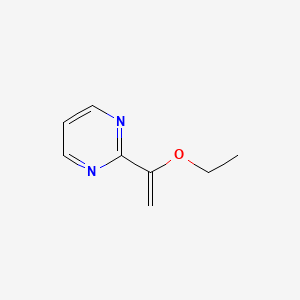
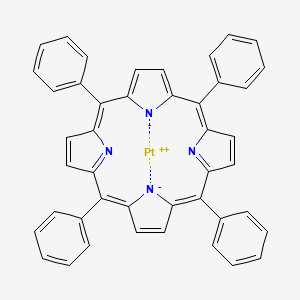
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
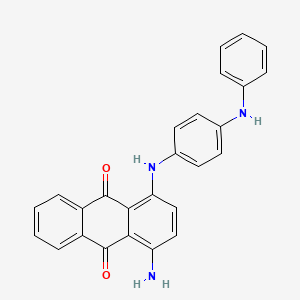
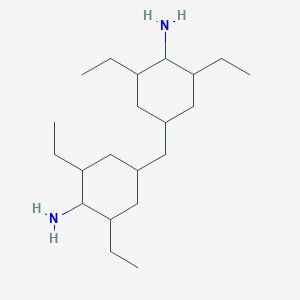
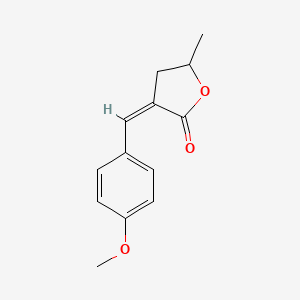
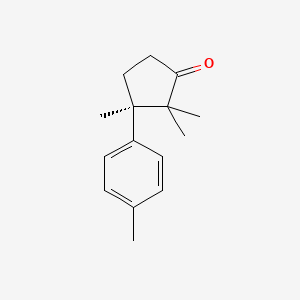
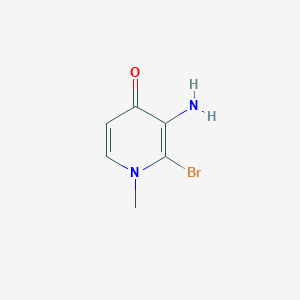

![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
